(E)-1-(2-oxo-3-(pyridin-3-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(m-tolyl)urea
Description
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Properties
CAS No. |
899984-38-4 |
|---|---|
Molecular Formula |
C22H19N5O2 |
Molecular Weight |
385.427 |
IUPAC Name |
1-(3-methylphenyl)-3-[2-oxo-3-(pyridin-3-ylmethyl)quinazolin-4-yl]urea |
InChI |
InChI=1S/C22H19N5O2/c1-15-6-4-8-17(12-15)24-21(28)26-20-18-9-2-3-10-19(18)25-22(29)27(20)14-16-7-5-11-23-13-16/h2-13H,14H2,1H3,(H2,24,26,28) |
InChI Key |
UWTQIAHEDDVDFT-LHLOQNFPSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CC4=CN=CC=C4 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound (E)-1-(2-oxo-3-(pyridin-3-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(m-tolyl)urea is a member of the quinazoline family, which has garnered attention due to its potential biological activities. This article reviews the available literature on its synthesis, biological activities, mechanisms of action, and structure-activity relationships (SAR).
Synthesis
The synthesis of this compound typically involves the condensation of pyridine derivatives with appropriate urea precursors. The process may include several steps such as:
- Formation of the quinazoline core : This is achieved through cyclization reactions involving 2-aminobenzylamine and various carbonyl compounds.
- Modification of the side chains : The introduction of the pyridin-3-ylmethyl and m-tolyl groups is crucial for enhancing biological activity.
Antitumor Activity
Recent studies have demonstrated that derivatives of quinazoline exhibit significant antitumor properties. For example, a related compound showed an IC50 value of 16.23 μM against U937 cells, indicating promising antiproliferative effects compared to etoposide (17.94 μM) .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies indicated that certain derivatives exhibited potent antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MIC) ranging from 0.25 to 1 μg/mL depending on the specific derivative tested .
The proposed mechanism for the biological activity of this class of compounds often involves inhibition of key enzymes or receptors involved in cell proliferation and survival pathways:
- Protein Tyrosine Kinase Inhibition : Many quinazoline derivatives act as inhibitors of receptor tyrosine kinases, which are critical in cancer progression .
- DNA Interaction : Some studies suggest that these compounds may interact with DNA or inhibit topoisomerases, leading to disruption in DNA replication and transcription processes .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications at specific positions on the quinazoline ring significantly affect biological activity:
- Substituents on the pyridine ring : Alterations in electron-donating or withdrawing groups can enhance binding affinity to target proteins.
- Length and nature of side chains : Variations in side chain length and branching influence both solubility and interaction with biological targets.
Case Studies
A notable case study involved a series of synthesized quinazoline derivatives where specific substitutions led to enhanced cytotoxicity against melanoma cell lines . The study highlighted that compounds with bulky hydrophobic groups exhibited greater potency due to improved membrane permeability.
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to (E)-1-(2-oxo-3-(pyridin-3-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(m-tolyl)urea. For instance, a series of N-substituted thiourea derivatives were designed and synthesized, demonstrating significant inhibition against various cancer cell lines. These compounds operate by targeting protein tyrosine kinases, which are crucial in cancer cell proliferation and survival .
Case Study: Protein Tyrosine Kinase Inhibition
A study detailed the synthesis of several derivatives based on the quinazolinone scaffold. These derivatives exhibited potent inhibitory activity against specific protein tyrosine kinases involved in cancer progression. The structure-activity relationship (SAR) analysis indicated that modifications at the pyridinylmethyl position significantly influenced the inhibitory potency .
Synthesis and Characterization
The synthesis of this compound generally involves multi-step reactions starting from readily available precursors. Key steps include condensation reactions to form the quinazolinone framework and subsequent modifications to introduce the pyridinylmethyl and m-tolyl groups. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Broader Implications in Drug Development
The exploration of this compound extends beyond oncology. Its structural features suggest potential applications in treating other diseases where protein tyrosine kinases play a critical role, including inflammatory diseases and metabolic disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
